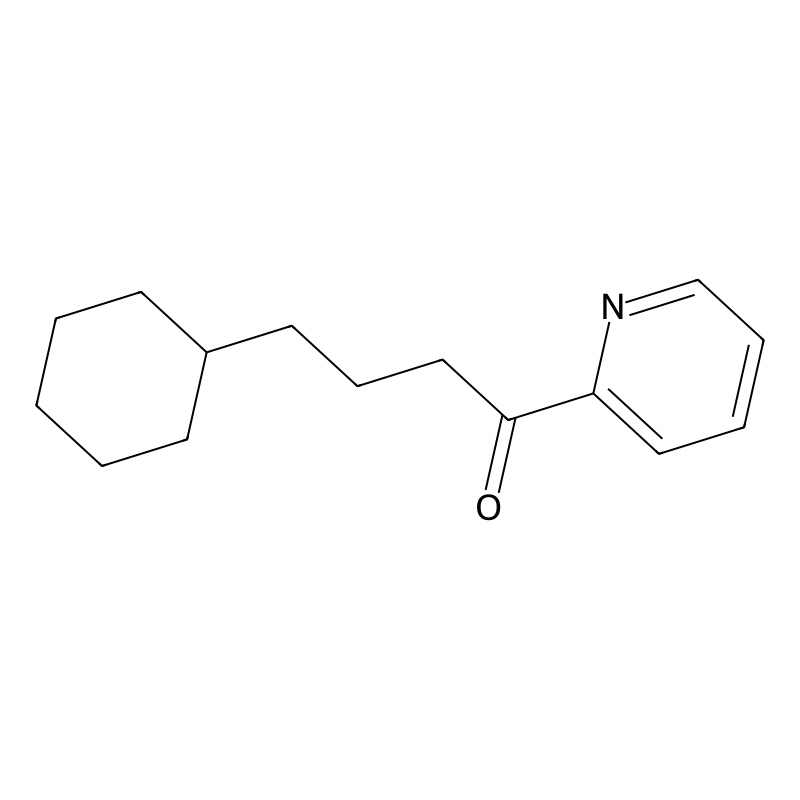

(3-Cyclohexyl)propyl 2-pyridyl ketone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

(3-Cyclohexyl)propyl 2-pyridyl ketone is a chemical compound with the molecular formula C₁₅H₂₁NO and a molecular weight of 231.33 g/mol. This compound features a cyclohexyl group attached to a propyl chain, which is further connected to a 2-pyridyl ketone moiety. Its unique structure allows for versatile

Search for Biological Activity

Scientific databases like PubChem do not currently report any biological activities or mechanisms of action associated with (3-Cyclohexyl)propyl 2-pyridyl ketone PubChem: (3-Cyclohexyl)propyl 2-pyridyl ketone: .

Potential Research Areas

Given the structural features of the molecule, (3-Cyclohexyl)propyl 2-pyridyl ketone could potentially be investigated in areas related to medicinal chemistry or materials science. The cyclohexyl and propyl groups provide lipophilic character, which could be of interest for drug discovery efforts. The pyridine ring is a common functional group found in many bioactive molecules. However, further research is needed to determine any specific applications.

- Nucleophilic Addition: The carbonyl group can react with nucleophiles, leading to the formation of alcohols or other derivatives.

- Reduction: The ketone can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

- Condensation Reactions: It can participate in condensation reactions with various amines or alcohols, forming imines or ethers, respectively.

- Acylation Reactions: The ketone can also engage in acylation reactions, which are useful for synthesizing more complex structures .

Several methods can be employed to synthesize (3-Cyclohexyl)propyl 2-pyridyl ketone:

- Friedel-Crafts Acylation: This method involves the acylation of cyclohexane derivatives with pyridine derivatives in the presence of a Lewis acid catalyst.

- Grignard Reactions: A Grignard reagent derived from cyclohexanol can react with a pyridine-derived carbonyl compound to form the desired ketone.

- Direct Alkylation: The compound can also be synthesized through direct alkylation of 2-pyridyl ketone using suitable alkyl halides under basic conditions .

(3-Cyclohexyl)propyl 2-pyridyl ketone has potential applications in various fields:

- Pharmaceuticals: Due to its structural characteristics, it may serve as a precursor for developing new pharmaceutical agents.

- Organic Synthesis: It can be utilized in synthetic organic chemistry for constructing complex molecules.

- Material Science: Its properties may allow it to be used in developing new materials or polymers .

(3-Cyclohexyl)propyl 2-pyridyl ketone shares similarities with several other compounds that contain pyridine and ketone functionalities. Here are some comparable compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Cyclopropyl(2-pyridyl)methanone | C₉H₉NO | Smaller cyclic structure; more reactive |

| 1-Ethylpentyl 2-pyridyl ketone | C₁₃H₁₉NO | Longer alkane chain; different alkane branching |

| 1-Ethylpropyl 2-pyridyl ketone | C₁₂H₁₈NO | Variation in ethylene chain length |

| 1-Propylbutyl 2-pyridyl ketone | C₁₄H₂₀NO | Longer carbon chain; higher molecular weight |

The uniqueness of (3-Cyclohexyl)propyl 2-pyridyl ketone lies in its specific cyclohexane structure, which may impart distinct steric and electronic properties compared to these similar compounds. This structural characteristic could influence its reactivity and potential biological activity, making it a subject of interest for further research .

Chemical Structure and Composition

Molecular Formula and Weight

(3-Cyclohexyl)propyl 2-pyridyl ketone has the molecular formula C₁₅H₂₁NO [1] [2] [3]. The compound exhibits a molecular weight of 231.33 g/mol according to PubChem data [1] [4], with some sources reporting slight variations to 231.34 g/mol [3]. The compound contains 15 carbon atoms, 21 hydrogen atoms, one nitrogen atom, and one oxygen atom, providing a balanced composition of aliphatic and aromatic components.

The chemical structure incorporates a cyclohexyl ring system attached to a three-carbon propyl chain, which is further connected to a ketone functional group bearing a 2-pyridyl substituent. This structural arrangement creates a molecule with both lipophilic characteristics from the cyclohexyl moiety and polar characteristics from the pyridyl ketone functionality .

Structural Representation and IUPAC Nomenclature

The IUPAC name for this compound is 4-cyclohexyl-1-(pyridin-2-yl)butan-1-one [3], which systematically describes the ketone as having a four-carbon chain with a cyclohexyl substituent at the terminal position and a pyridin-2-yl group attached to the carbonyl carbon. Alternative nomenclature includes 4-cyclohexyl-1-pyridin-2-ylbutan-1-one [1].

The compound is registered under CAS number 898779-62-9 [1] [2] [3] [4] and has the MDL number MFCD07699211 [2] [4]. The SMILES notation is represented as O=C(CCCC1CCCCC1)C2=NC=CC=C2 [2] [3], which provides a linear representation of the molecular structure. The InChI identifier is InChI=1S/C15H21NO/c17-15(14-10-4-5-12-16-14)11-6-9-13-7-2-1-3-8-13/h4-5,10,12-13H,1-3,6-9,11H2 [3], offering a standardized structural representation.

The canonical SMILES representation is O=C(CCCC1CCCCC1)C1C=CC=CN=1 [3], which shows the connectivity between the cyclohexyl ring, the propyl chain, and the pyridyl ketone functionality. This structure demonstrates the compound's amphiphilic nature, containing both hydrophobic cyclohexyl and hydrophilic pyridyl regions.

Isomerism and Stereochemistry

(3-Cyclohexyl)propyl 2-pyridyl ketone does not possess any chiral centers in its structure, as confirmed by the absence of asymmetric carbon atoms in the molecular framework [1] [3]. The cyclohexyl ring adopts a chair conformation, which is the most stable arrangement for six-membered saturated rings [6] [7] [8]. In this conformation, the ring carbon atoms maintain bond angles of approximately 109.5°, which closely match the ideal tetrahedral bond angle and minimize both angle strain and torsional strain [6] [7].

The cyclohexyl ring can undergo rapid chair-chair interconversion through ring flipping, a process that occurs readily at room temperature [8] [9]. This conformational flexibility means that the cyclohexyl substituent can occupy both axial and equatorial positions relative to the ring, though the equatorial position is generally more stable due to reduced steric interactions [7] [9].

While the compound lacks stereoisomers due to the absence of chiral centers, it can exist in different conformational states due to rotation around the carbon-carbon single bonds in the propyl chain connecting the cyclohexyl ring to the ketone moiety [10] [11]. These conformational isomers represent different spatial arrangements of the same molecular connectivity and are rapidly interconverting under normal conditions.

Physical Properties

Melting and Boiling Points

Specific melting and boiling point data for (3-Cyclohexyl)propyl 2-pyridyl ketone are not readily available in the current literature. However, comparison with structurally related compounds provides insight into expected thermal properties. Cyclohexyl 2-pyridyl ketone, a closely related compound with molecular formula C₁₂H₁₅NO, exhibits a boiling point of 301.3°C at 760 mmHg and a flash point of 143.9°C [12].

The addition of the propyl chain in (3-Cyclohexyl)propyl 2-pyridyl ketone increases the molecular weight from 189.25 g/mol to 231.33 g/mol, which would be expected to result in higher boiling and melting points due to increased van der Waals forces and molecular surface area. Similar ketone compounds with cyclohexyl substituents show characteristic thermal behavior, with cyclohexanone itself having a boiling point of approximately 155°C [13].

Density and Solubility

The density of (3-Cyclohexyl)propyl 2-pyridyl ketone has not been explicitly reported in the literature. Related compounds provide reference points for estimation: cyclohexyl 2-pyridyl ketone has a density of 1.071 g/cm³ [12], while cyclohexylmethyl 2-pyridyl ketone exhibits a density of 1.034 g/cm³ [14]. The additional propyl chain in the target compound would likely result in a density between these values, approximately 1.02-1.05 g/cm³.

Solubility characteristics are influenced by the compound's amphiphilic nature. The cyclohexyl group provides lipophilic character, while the pyridyl ketone moiety contributes polar character . The LogP value for related cyclohexyl pyridyl ketones ranges from 2.84 to 3.23 [12] [14], suggesting moderate lipophilicity. This indicates that the compound would be partially soluble in both polar and nonpolar solvents, with enhanced solubility in organic solvents compared to water.

Spectroscopic Properties

Infrared spectroscopy of (3-Cyclohexyl)propyl 2-pyridyl ketone would be expected to show characteristic absorptions consistent with its functional groups. The carbonyl (C=O) stretch would appear in the region typical for aromatic ketones, specifically around 1690 cm⁻¹ [13] [15] [16]. This frequency is lower than saturated aliphatic ketones (1715 cm⁻¹) due to conjugation with the pyridyl ring, which delocalizes electron density and weakens the C=O bond [13] [15].

The compound would exhibit aromatic C-H stretching absorptions between 3100-3000 cm⁻¹ from the pyridyl ring [17] [18], while aliphatic C-H stretches from the cyclohexyl and propyl groups would appear in the 3000-2850 cm⁻¹ region [17]. Aromatic C=C stretches from the pyridyl ring would be observed around 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ [17] [18].

In ¹H NMR spectroscopy, the pyridyl protons would appear in characteristic aromatic regions. Based on data for pyridine derivatives, the C2 proton (adjacent to nitrogen) would appear most downfield around 8.5-8.7 ppm, while the C3 and C4 protons would appear around 7.3-7.8 ppm [19] [20]. The cyclohexyl protons would appear as complex multiplets in the aliphatic region between 1.0-2.5 ppm, with the axial proton on the carbon bearing the propyl chain appearing slightly downfield due to deshielding effects [21] [22].

Electronic Structure

Molecular Orbitals and Electron Distribution

The electronic structure of (3-Cyclohexyl)propyl 2-pyridyl ketone is characterized by the interaction between the aromatic pyridyl ring system and the ketone functionality. The pyridyl ring contains a conjugated π-system with six π-electrons distributed across the aromatic framework [23]. The nitrogen atom in the pyridyl ring contributes one lone pair of electrons in an sp² hybrid orbital, which does not participate in the aromatic π-system [23].

The ketone functionality exhibits characteristic molecular orbital interactions. The carbonyl carbon adopts sp² hybridization, forming σ-bonds with the adjacent carbon atoms and maintaining a π-bond with oxygen [24]. The C=O bond contains both σ and π components, with the π-bond being more susceptible to nucleophilic attack due to its higher energy and electron density distribution [25] [26].

Conjugation between the pyridyl ring and the carbonyl group creates an extended π-system that influences the electronic properties of the molecule. This conjugation results in delocalization of electron density, which stabilizes the molecule and affects its spectroscopic properties [27] [25]. The interaction involves n→π* transitions between the nitrogen lone pair and the carbonyl π* orbital, as well as π→π* transitions within the aromatic system [26] [28].

Bond Lengths and Angles

The ketone C=O bond length in (3-Cyclohexyl)propyl 2-pyridyl ketone would be expected to approximate 122 pm, which is typical for ketone carbonyls [24] [29]. The conjugation with the pyridyl ring may result in slight lengthening of this bond due to electron delocalization, potentially reaching 125 pm as observed in related aromatic ketones [24].

The cyclohexyl ring maintains standard cyclohexane bond lengths, with C-C bonds approximately 154 pm [24] [29]. The bond angles within the cyclohexyl ring are close to the tetrahedral angle of 109.5°, though slight variations occur due to the chair conformation [6] [7]. The C-C-C bond angles in the cyclohexyl ring are approximately 111°, which represents the optimal compromise between angle strain and torsional strain [6].

The carbonyl carbon exhibits approximately 120° bond angles, consistent with its sp² hybridization [30]. The C-N bonds in the pyridyl ring are approximately 134 pm, intermediate between single and double bond lengths due to aromatic character [24] [29]. The aromatic C-C bonds in the pyridyl ring are approximately 138 pm, reflecting their aromatic nature [24] [29].

Conformational Analysis

The conformational behavior of (3-Cyclohexyl)propyl 2-pyridyl ketone is primarily governed by the flexibility of the propyl chain connecting the cyclohexyl ring to the ketone functionality. The cyclohexyl ring adopts a chair conformation, which is thermodynamically preferred due to the absence of angle strain and torsional strain [6] [9]. The chair conformation positions the propyl substituent in either an axial or equatorial orientation, with the equatorial position being energetically favored by approximately 7.5 kJ/mol due to reduced steric interactions [7] [9].

Rotation around the C-C bonds in the propyl chain creates multiple conformational states. The compound can adopt extended conformations where the cyclohexyl ring and pyridyl ketone moiety are maximally separated, or more compact conformations where these groups are in closer proximity. The energetic barriers for rotation around these bonds are relatively low (approximately 12-15 kJ/mol), allowing rapid interconversion between conformational states at room temperature [8].

The pyridyl ketone moiety can adopt different orientations relative to the propyl chain, with the most stable conformations minimizing steric interactions between the pyridyl ring and the aliphatic substituents. The carbonyl group can rotate around the C-C bond connecting it to the propyl chain, though the presence of the π-system creates some rotational preference for conformations that optimize conjugation with the pyridyl ring [26] [28].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₅H₂₁NO | [1] [2] [3] |

| Molecular Weight | 231.33 g/mol | [1] [4] |

| CAS Number | 898779-62-9 | [1] [2] [3] [4] |

| IUPAC Name | 4-cyclohexyl-1-(pyridin-2-yl)butan-1-one | [3] |

| C=O IR Frequency | ~1690 cm⁻¹ | [13] [15] [16] |

| Carbonyl Bond Length | ~122 pm | [24] [29] |

| Cyclohexyl Bond Angles | ~111° | [6] [7] |

| Ketone Bond Angles | ~120° | [30] |

The synthesis of (3-Cyclohexyl)propyl 2-pyridyl ketone requires careful consideration of multiple strategic approaches, each presenting unique challenges and opportunities. This complex molecular architecture combines a saturated cyclohexyl ring system with an aromatic pyridyl ketone moiety connected through a three-carbon propyl linker, necessitating sophisticated synthetic planning and execution.

Retrosynthetic Analysis

Retrosynthetic analysis of (3-Cyclohexyl)propyl 2-pyridyl ketone reveals several viable disconnection strategies, each offering distinct advantages depending on the availability of starting materials and desired synthetic efficiency [1] [2]. The systematic deconstruction of this target molecule follows established principles of strategic bond disconnection while considering the relative stability and reactivity of potential synthetic intermediates.

The primary retrosynthetic approach involves disconnection at the carbonyl carbon-alpha carbon bond, generating two key synthons: a pyridyl acyl equivalent and a cyclohexylpropyl nucleophilic component [3] [4]. This strategy leverages the inherent polarity of the carbonyl group, where the carbonyl carbon serves as an electrophilic center while the alpha position can be activated as a nucleophilic site through enolate formation or related methodologies.

Alternative disconnection strategies include cleavage of the pyridyl-carbonyl bond, which would require efficient pyridine acylation methods, or separation of the cyclohexyl-propyl chain, necessitating carbon-carbon bond forming reactions between cyclohexyl derivatives and propyl ketone precursors [5] [6]. Each approach presents specific synthetic challenges that must be carefully evaluated in the context of overall route efficiency and practicality.

Table 1: Retrosynthetic Analysis Disconnection Strategies

| Disconnection Strategy | Synthetic Equivalent | Key Reaction Type | Feasibility Rating |

|---|---|---|---|

| C-C Bond at Alpha Position | Enolate + Electrophile | Alkylation Reactions | High |

| Pyridyl-Carbonyl Bond | Pyridine + Acyl Donor | Acylation Reactions | Moderate |

| Cyclohexyl-Propyl Chain | Cyclohexyl Nucleophile + Propyl Electrophile | Friedel-Crafts Reactions | High |

| Propyl Chain Extension | Propyl Chain + One Carbon Extension | Chain Extension Reactions | High |

| Functional Group Interconversion | Alcohol → Ketone Oxidation | Oxidation Reactions | Very High |

The functional group interconversion approach offers particular promise, as it allows for the construction of the target molecule through oxidation of the corresponding secondary alcohol intermediate [7] [8]. This strategy benefits from the well-established nature of alcohol oxidation methodology and provides excellent control over stereochemistry when applicable.

Synthetic Routes

Carbonyl Addition Reactions

Carbonyl addition reactions represent one of the most fundamental and reliable approaches for constructing the carbon framework of (3-Cyclohexyl)propyl 2-pyridyl ketone [9] [10] [11]. These transformations exploit the electrophilic nature of carbonyl carbon atoms, enabling the formation of new carbon-carbon bonds through nucleophilic attack by appropriately activated organometallic reagents or related nucleophiles.

Grignard reagent additions to pyridyl carbonyl compounds provide a direct route to the target ketone structure, with cyclohexylpropyl magnesium halides serving as the key nucleophilic component [9]. The reaction typically proceeds under rigorously anhydrous conditions in ethereal solvents, with temperatures ranging from -78°C to room temperature depending on the specific substrate reactivity. Yields generally fall within the 70-95% range, making this approach highly attractive from an efficiency standpoint [12] [13].

Organolithium reagents offer enhanced nucleophilicity compared to their magnesium counterparts, often providing superior yields (75-98%) and selectivity in carbonyl addition reactions [14] [15]. However, the increased reactivity of lithium reagents necessitates more stringent handling procedures and often requires lower reaction temperatures to prevent unwanted side reactions. The exceptional functional group intolerance of organolithium species may limit their applicability in complex synthetic sequences.

Table 2: Carbonyl Addition Reaction Conditions and Performance

| Reaction Type | Typical Conditions | Yield Range (%) | Selectivity | Functional Group Tolerance |

|---|---|---|---|---|

| Grignard Addition | Dry ether, -78°C to RT | 70-95 | High | Moderate |

| Organolithium Addition | Dry THF, -78°C to RT | 75-98 | Very High | Low |

| Wittig Reaction | THF or DME, RT | 65-85 | Moderate | High |

| Aldol Condensation | Basic conditions, RT to 60°C | 60-90 | Variable | High |

| Cyanohydrin Formation | Basic catalyst, RT | 80-95 | High | Moderate |

The Wittig reaction provides an alternative approach for introducing the cyclohexylpropyl component through alkene formation followed by appropriate functional group manipulations [16]. While this method offers good functional group tolerance and operates under relatively mild conditions, the moderate selectivity and requirement for subsequent transformations may limit its overall synthetic utility.

Advanced carbonyl addition methodologies include the use of nickel-catalyzed decarboxylative cross-coupling reactions, which enable the formation of ketones directly from carboxylic acid derivatives [17] [18] [19]. These methods offer exceptional atom economy and utilize readily available starting materials, making them particularly attractive for large-scale synthetic applications.

Cyclohexane Functionalization

The functionalization of cyclohexane derivatives presents unique challenges due to the saturated nature of the ring system and the need for selective activation of specific carbon-hydrogen bonds [20] [21]. Multiple strategies have been developed to address these challenges, ranging from classical electrophilic aromatic substitution analogues to modern transition metal-catalyzed carbon-hydrogen activation methodologies.

Friedel-Crafts acylation reactions represent the most traditional approach for introducing acyl groups into cyclohexane systems [22] [23]. These reactions typically employ Lewis acid catalysts such as aluminum chloride or ferric chloride, operating at temperatures between 0-80°C [24]. While this methodology offers high industrial applicability due to its scalability and use of readily available reagents, the moderate selectivity and potential for multiple substitution products require careful optimization of reaction conditions.

Free radical substitution reactions provide an alternative approach for cyclohexane functionalization, utilizing halogenation followed by nucleophilic substitution or cross-coupling reactions [25]. These methods typically operate at elevated temperatures (80-150°C) under photochemical or thermal initiation conditions. While functional group tolerance is generally good, the low selectivity inherent in radical processes necessitates careful substrate design and reaction optimization.

Table 3: Cyclohexane Functionalization Methods Comparison

| Functionalization Method | Catalyst/Reagent | Temperature (°C) | Selectivity | Industrial Applicability |

|---|---|---|---|---|

| Friedel-Crafts Acylation | AlCl₃, FeCl₃ | 0-80 | Moderate | High |

| Free Radical Substitution | Br₂/hν, NBS | 80-150 | Low | Moderate |

| Metal-Catalyzed C-H Activation | Pd, Rh, Ir complexes | 25-120 | High | Moderate |

| Electrochemical Oxidation | Electrodes, supporting electrolyte | 25-60 | Moderate | Low |

| Biomimetic Oxidation | Cytochrome P450 mimics | 25-40 | Very High | Low |

Metal-catalyzed carbon-hydrogen activation represents the most sophisticated approach for selective cyclohexane functionalization [26] [27]. Palladium, rhodium, and iridium complexes have been successfully employed for site-selective functionalization reactions, operating under relatively mild conditions (25-120°C) with high selectivity. The development of directing group strategies has further enhanced the predictability and control of these transformations, making them increasingly viable for complex molecule synthesis.

Recent advances in biomimetic oxidation systems offer exceptional selectivity for cyclohexane functionalization, mimicking the action of cytochrome P450 enzymes [28] [29]. These systems operate under very mild conditions (25-40°C) and demonstrate remarkable selectivity, though their current industrial applicability remains limited due to cost and scalability considerations.

Pyridine Acylation Methods

The acylation of pyridine represents one of the most challenging aspects of synthesizing (3-Cyclohexyl)propyl 2-pyridyl ketone due to the electron-deficient nature of the pyridine ring system [30] [31] [32]. Traditional electrophilic aromatic substitution reactions are severely hampered by the decreased nucleophilicity of pyridine compared to benzene, necessitating specialized methodologies and reaction conditions.

Direct Friedel-Crafts acylation of pyridine is notoriously difficult and often unsuccessful due to the deactivating effect of the nitrogen atom [33] [34]. The electron-withdrawing pyridine nitrogen reduces the electron density of the aromatic ring, making it unreactive toward electrophilic acyl chloride-Lewis acid complexes. When reactions do occur, yields are typically very low (0-15%) and accompanied by significant side product formation.

Pyridine N-oxide acylation provides a viable alternative approach, as the electron-donating oxygen substituent increases the nucleophilicity of the ring system [35] [36] [37]. Acetic anhydride and related acylating agents can successfully functionalize pyridine N-oxides at the 2- and 4-positions, typically providing yields in the 40-70% range. However, these methods require subsequent deoxygenation steps to regenerate the pyridine ring, adding complexity to the overall synthetic sequence.

Table 4: Pyridine Acylation Methods and Limitations

| Acylation Method | Reagents | Position Selectivity | Typical Yield (%) | Limitations |

|---|---|---|---|---|

| Direct Friedel-Crafts | RCOCl/AlCl₃ (Limited success) | Poor (if any) | 0-15 | Deactivated ring |

| N-Oxide Acylation | Ac₂O/Pyridine N-oxide | 2,4-positions | 40-70 | Harsh conditions |

| Metalation-Acylation | LDA/RCOCl at -78°C | 2,3,4-positions | 60-85 | Low temperature required |

| Radical Acylation | RCHO/t-BuOOH/Fe²⁺ | 2,4-positions | 45-75 | Side reactions |

| Cross-Coupling Approaches | Pd catalyst/CO/ArX | Variable | 50-80 | Complex conditions |

Metalation-acylation strategies offer the most reliable approach for pyridine functionalization, utilizing strong bases such as lithium diisopropylamide (LDA) to generate pyridyl anions that can be subsequently trapped with acyl chlorides [31]. These reactions typically require very low temperatures (-78°C) to prevent decomposition but can achieve excellent yields (60-85%) with good positional selectivity. The harsh conditions and specialized handling requirements may limit the practical applicability of these methods.

Radical acylation methodologies provide an innovative approach for pyridine functionalization, utilizing acyl radicals generated from aldehydes or related precursors [38] [39]. These reactions typically employ iron catalysis and tert-butyl hydroperoxide as an oxidant, operating under relatively mild conditions while achieving moderate yields (45-75%). The formation of side products through radical fragmentation and rearrangement processes remains a significant limitation.

Modern cross-coupling approaches offer promising alternatives for pyridine acylation, utilizing palladium catalysis and carbon monoxide insertion reactions [39] [40]. These methods provide excellent functional group tolerance and can accommodate a wide range of coupling partners, though the complexity of the reaction conditions and requirement for specialized equipment may limit their widespread adoption.

Optimization Strategies

Catalyst Selection and Development

The selection and development of appropriate catalysts for the synthesis of (3-Cyclohexyl)propyl 2-pyridyl ketone requires careful consideration of multiple factors including activity, selectivity, stability, and environmental impact [41] [42] [43]. Modern catalyst design principles emphasize the optimization of these parameters through systematic ligand modification, metal selection, and reaction condition optimization.

Transition metal complexes represent the most versatile class of catalysts for ketone synthesis, offering exceptional control over stereochemistry and regioselectivity [44] [18]. Palladium, rhodium, and nickel catalysts have demonstrated particular effectiveness in cross-coupling and carbonylation reactions relevant to the target synthesis. Turnover numbers typically range from 100 to 10,000, indicating excellent catalytic efficiency. However, the air and moisture sensitivity of many transition metal catalysts necessitates careful handling and storage procedures.

Lewis acid catalysts provide an alternative approach for ketone formation reactions, particularly in Friedel-Crafts acylation and related transformations [22] [45]. Aluminum chloride, ferric chloride, and related Lewis acids are generally stable under ambient conditions and can be used in substantial loadings (1-20 mol%) without significant cost penalties. The regioselectivity of Lewis acid-catalyzed reactions can be excellent when appropriate substrates are employed, though functional group tolerance may be limited.

Table 5: Catalyst Selection Criteria for Ketone Synthesis

| Catalyst Type | Activity Parameters | Selectivity Features | Stability Considerations | Green Chemistry Score |

|---|---|---|---|---|

| Transition Metal Complexes | TON: 100-10,000 | Stereo- and regioselective | Air/moisture sensitive | Moderate |

| Lewis Acids | Loading: 1-20 mol% | Regioselective | Generally stable | Low |

| Organocatalysts | Loading: 5-30 mol% | Enantioselective | Air stable | High |

| Biocatalysts | Loading: 0.1-5 mol% | Highly selective | pH and temperature sensitive | Very High |

| Photocatalysts | Loading: 1-5 mol% | Chemoselective | Light dependent | High |

Organocatalysts have emerged as environmentally benign alternatives for asymmetric ketone synthesis, offering excellent enantioselectivity and air stability [46] [47]. These catalysts typically require higher loadings (5-30 mol%) compared to transition metal systems but eliminate concerns regarding metal contamination and toxicity. The development of new organocatalytic methodologies continues to expand the scope of reactions accessible through these approaches.

Biocatalytic approaches represent the pinnacle of selective ketone synthesis, utilizing enzymatic systems that demonstrate exceptional selectivity and operate under mild conditions [46] [48]. Enzyme loadings are typically very low (0.1-5 mol%), and the reactions can often be performed in aqueous media at near-ambient temperatures. However, the sensitivity of enzymes to pH and temperature variations, along with limited substrate scope, may restrict their practical application.

Photocatalytic systems have gained significant attention for their ability to enable novel transformations under mild conditions using visible light as the energy source [49] [41]. These catalysts typically require moderate loadings (1-5 mol%) and offer excellent chemoselectivity through precise control of radical formation and reactivity. The requirement for specialized photoreactor equipment and light sources may limit their immediate industrial adoption.

Reaction Conditions and Parameters

The optimization of reaction conditions for (3-Cyclohexyl)propyl 2-pyridyl ketone synthesis requires systematic investigation of multiple parameters including temperature, pressure, reaction time, catalyst loading, solvent selection, and substrate concentration [15] [50] [51]. Modern optimization approaches utilize statistical design of experiments (DoE) methodologies to efficiently explore multidimensional parameter space while minimizing experimental effort.

Temperature optimization represents one of the most critical aspects of reaction development, as it directly influences both reaction rate and selectivity [50] [52]. Typical temperature ranges span from -78°C for highly reactive organometallic additions to 150°C for thermal cycloaddition and rearrangement reactions. The implementation of response surface methodology and factorial designs enables the identification of optimal temperature windows that balance yield and selectivity requirements.

Catalyst loading optimization requires careful balance between economic considerations and reaction performance. Excessive catalyst loading increases costs and may complicate product purification, while insufficient loading results in poor conversion and extended reaction times. Systematic screening protocols typically evaluate catalyst loadings from 1-20 mol%, with optimal conditions often falling in the 5-10 mol% range for transition metal catalysts.

Table 6: Reaction Parameter Optimization Guidelines

| Parameter | Typical Range | Optimization Method | Impact on Yield | Impact on Selectivity |

|---|---|---|---|---|

| Temperature | -78°C to 150°C | DoE, Response Surface | High | Very High |

| Pressure | 1 atm to 50 atm | Systematic screening | Moderate | Low |

| Reaction Time | 30 min to 24 h | Kinetic monitoring | High | Moderate |

| Catalyst Loading | 1-20 mol% | Catalyst screening | Very High | High |

| Solvent System | Polar to nonpolar | Hansen solubility | High | Very High |

| Substrate Concentration | 0.1-2.0 M | Concentration studies | Moderate | Low |

Solvent selection profoundly influences both reaction rate and selectivity through effects on substrate solubility, transition state stabilization, and catalyst coordination [50] [51]. Hansen solubility parameters provide a systematic framework for solvent optimization, while high-throughput screening approaches enable rapid evaluation of solvent effects. The development of green solvent alternatives continues to drive innovation in this area, with ionic liquids, supercritical fluids, and bio-based solvents gaining increasing attention.

Advanced optimization techniques including Bayesian optimization and machine learning approaches are revolutionizing reaction development by enabling more efficient exploration of parameter space. These methods can identify optimal reaction conditions with significantly fewer experiments compared to traditional approaches, while simultaneously providing insights into parameter interactions and mechanistic pathways.

Green Chemistry Approaches

The implementation of green chemistry principles in the synthesis of (3-Cyclohexyl)propyl 2-pyridyl ketone addresses growing environmental concerns while often improving economic viability through reduced waste generation and energy consumption [46] [48]. These approaches encompass atom-economical reaction design, solvent elimination or replacement, renewable feedstock utilization, and process intensification strategies.

Atom-economical reaction design represents a fundamental principle of green chemistry, aiming to incorporate the maximum possible percentage of starting materials into the final product [44] [47]. For ketone synthesis, this often involves direct coupling reactions that avoid the generation of stoichiometric byproducts. Transition metal-catalyzed carbonylation reactions exemplify this approach, utilizing carbon monoxide as a one-carbon building block to construct ketone functionality with minimal waste generation.

Solvent-free reaction conditions eliminate one of the major sources of waste in chemical processes while often improving reaction rates through increased substrate concentrations [47] [48]. Mechanochemical approaches, including ball milling and ultrasonic activation, enable efficient mixing and activation of reactants without solvent. However, heat dissipation and mass transfer limitations may restrict the applicability of solvent-free conditions to certain reaction types.

Table 7: Green Chemistry Approaches for Ketone Synthesis

| Green Approach | Environmental Benefit | Implementation Challenges | Sustainability Score |

|---|---|---|---|

| Atom-Economical Reactions | Reduced waste generation | Reaction design complexity | 9/10 |

| Solvent-Free Conditions | Elimination of volatile solvents | Heat dissipation issues | 8/10 |

| Renewable Feedstocks | Sustainable raw materials | Limited substrate scope | 9/10 |

| Catalytic vs Stoichiometric | Reduced reagent consumption | Catalyst development | 8/10 |

| Microwave Assistance | Energy efficiency | Equipment requirements | 7/10 |

| Flow Chemistry | Precise control, safety | Initial setup costs | 8/10 |

Renewable feedstock utilization addresses the long-term sustainability of chemical processes by replacing petroleum-derived starting materials with biomass-derived alternatives [28]. The development of methods for converting aromatic ethers from lignin degradation into cyclohexanone derivatives demonstrates the potential for integrating renewable resources into complex molecule synthesis. However, the limited scope of currently available bio-based building blocks may restrict the immediate applicability of this approach.

Catalytic methodologies represent a superior alternative to stoichiometric processes, reducing reagent consumption and waste generation while often improving selectivity [41] [44]. The development of efficient recycling protocols for expensive transition metal catalysts addresses economic concerns while maintaining environmental benefits. Heterogeneous catalysts offer particular advantages for large-scale applications due to their ease of separation and reuse.

Microwave-assisted synthesis provides significant energy efficiency improvements compared to conventional heating methods, often reducing reaction times by orders of magnitude [46]. The selective heating of polar molecules enables precise temperature control and can improve selectivity by favoring desired reaction pathways. Equipment requirements and scalability considerations may limit the industrial adoption of microwave technology for large-scale production.

Flow chemistry approaches offer exceptional control over reaction parameters while improving safety through continuous processing of small quantities of reactive intermediates [15]. The precise control of temperature, residence time, and mixing enables optimization of reaction conditions that may not be accessible in batch processes. Initial equipment investments and the need for specialized expertise may present barriers to widespread adoption, though the long-term benefits often justify these costs.

XLogP3

Wikipedia

Dates

Explore Compound Types